molecular formula C10H14F2N2 B8538778 N'-(2,4-difluorophenyl)butane-1,4-diamine

N'-(2,4-difluorophenyl)butane-1,4-diamine

Cat. No.: B8538778
M. Wt: 200.23 g/mol
InChI Key: JOIZUEWTAPNMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-difluorophenyl)butane-1,4-diamine is a useful research compound. Its molecular formula is C10H14F2N2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14F2N2

Molecular Weight

200.23 g/mol

IUPAC Name

N'-(2,4-difluorophenyl)butane-1,4-diamine

InChI

InChI=1S/C10H14F2N2/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13/h3-4,7,14H,1-2,5-6,13H2

InChI Key

JOIZUEWTAPNMQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NCCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,4-Diaminobutane dihydrochloride (0.97 g; 6 mmol), sodium t-butoxide (1.87 g, 19.5 mmol), rac-BINAP (61.0 mg, 0.09 mmol), and Pd(dba)2 (35.0 mg, 0.06 mmol) are charged to a flame dried screw-cap vial. The vial is vacuumed and back filled with nitrogen. Then anhydrous toluene (15 mL) is added, followed by the addition of 1-bromo-2,4-difluorobenzene (0.34 mL, 3.00 mmol). The mixture is stirred under nitrogen at 110° C. overnight. The reaction mixture is diluted with 80 mL of diethyl ether and filtered through a pad of celite 545. The filtrate is extracted with 6N aqueous HCl (10 mL×3). The combined aqueous layers are washed twice with diethyl ether and adjusted with 1M aqueous NaOH to pH>12. The aqueous layer was extracted with diethyl ether three times. The combined ether phase is dried over anhydrous Na2SO4, filtered, and concentrated to obtain N′-(2,4-difluorophenyl)butane-1,4-diamine as a brown oil: 1H NMR (CDCl3) δ 1.55 (m, 2H), 1.66 (m, 2H), 2.74 (t, 2H), 3.12 (t, 2H), 6.55 (m, 1H), 6.73 (m, 2H).
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

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